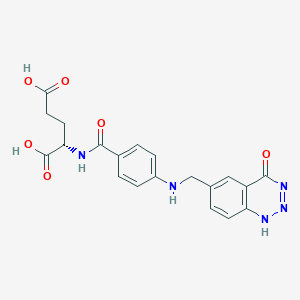
2-Aza-2-desamino-5,8-dideazafolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aza-2-desamino-5,8-dideazafolic acid (DDF) is a folate analog that has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. As a result, DDF has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models.
Mécanisme D'action
2-Aza-2-desamino-5,8-dideazafolic acid exerts its anti-tumor activity by inhibiting the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Aza-2-desamino-5,8-dideazafolic acid binds to the active site of TS and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis and leading to cell death.
Effets Biochimiques Et Physiologiques
2-Aza-2-desamino-5,8-dideazafolic acid has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to be effective in combination with other chemotherapeutic agents in enhancing their anti-tumor activity. 2-Aza-2-desamino-5,8-dideazafolic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Aza-2-desamino-5,8-dideazafolic acid in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-Aza-2-desamino-5,8-dideazafolic acid is its specificity for TS. While this makes it a potent inhibitor of DNA synthesis, it may also limit its effectiveness in certain types of cancer cells that do not rely heavily on TS for their growth and proliferation.
Orientations Futures
There are several potential future directions for research on 2-Aza-2-desamino-5,8-dideazafolic acid. One area of interest is the development of more potent and selective TS inhibitors based on the structure of 2-Aza-2-desamino-5,8-dideazafolic acid. Another area of interest is the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other chemotherapeutic agents may be explored further in clinical trials to determine its efficacy and safety in treating various types of cancer.
Méthodes De Synthèse
2-Aza-2-desamino-5,8-dideazafolic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the precursor molecules. The final product can be obtained in high yield and purity using this method.
Applications De Recherche Scientifique
2-Aza-2-desamino-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. 2-Aza-2-desamino-5,8-dideazafolic acid has also been shown to be effective in combination with other chemotherapeutic agents, such as 5-fluorouracil, in enhancing their anti-tumor activity.
Propriétés
Numéro CAS |
140410-01-1 |
|---|---|
Nom du produit |
2-Aza-2-desamino-5,8-dideazafolic acid |
Formule moléculaire |
C20H19N5O6 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |
Clé InChI |
YKORUANEKZOBMT-INIZCTEOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
Synonymes |
2-aza-2-desamino-5,8-dideazafolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



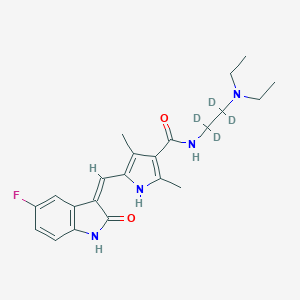
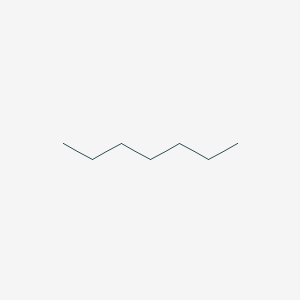
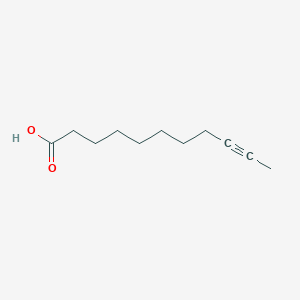
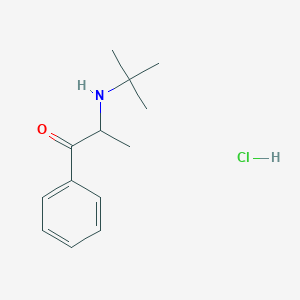
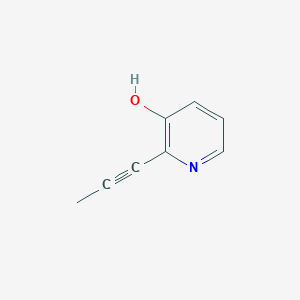
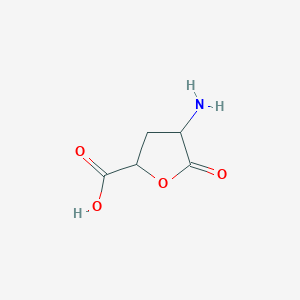
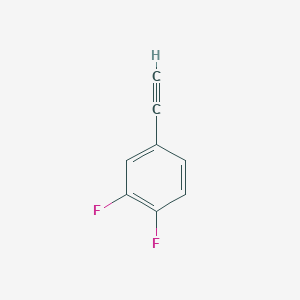
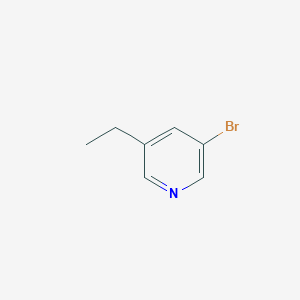
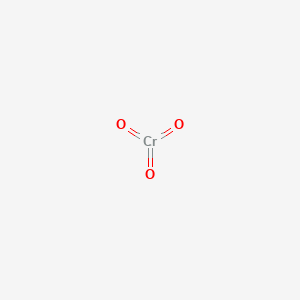
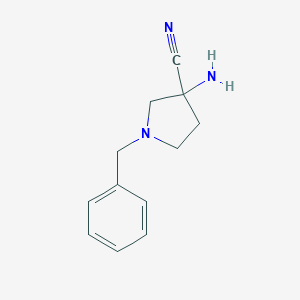
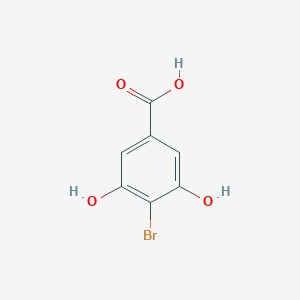
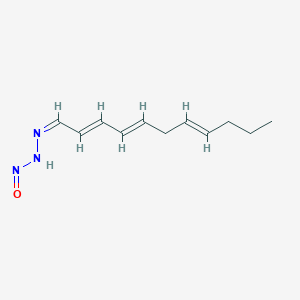
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)